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Compound of Interest

Compound Name: CHELEX 100

Cat. No.: B1177728 Get Quote

Welcome to the technical support center for troubleshooting Polymerase Chain Reaction (PCR)

assays using DNA extracted with Chelex® 100 resin. This guide is designed for researchers,

scientists, and drug development professionals to quickly identify and resolve common issues

encountered during their experiments.

Frequently Asked Questions (FAQs)
Q1: What is the principle behind Chelex® 100 extraction?

A1: Chelex® 100 is a chelating resin composed of styrene-divinylbenzene copolymers with

paired iminodiacetate ions.[1][2] These ions have a high affinity for polyvalent metal ions,

particularly divalent cations like magnesium (Mg²⁺).[2][3] The extraction process involves

boiling the sample in a Chelex® suspension. This lyses the cells and releases the DNA. During

boiling, the resin protects the DNA from degradation by chelating metal ions that act as

cofactors for DNases (enzymes that degrade DNA).[1][2] The alkaline nature of the Chelex®

solution (pH 10-11) and the high temperature also aid in denaturing proteins and the DNA itself,

resulting in a crude extract containing single-stranded DNA suitable for PCR.[1][2]

Q2: My PCR failed completely, I don't see any bands on the gel, not even a primer-dimer. What

is the most likely cause?

A2: The most common reason for a complete PCR failure after Chelex® 100 extraction is the

carryover of Chelex® resin beads into the PCR reaction.[4] The resin is a powerful PCR

inhibitor because it chelates the Mg²⁺ ions that are essential for the activity of Taq polymerase.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1177728?utm_src=pdf-interest
https://www.tandfonline.com/doi/full/10.2144/000114018
https://nij.ojp.gov/nij-hosted-online-training-courses/dna-extraction-and-quantitation-forensic-analysts/chelexr-100-extraction/chelexr-100-extraction-process
https://nij.ojp.gov/nij-hosted-online-training-courses/dna-extraction-and-quantitation-forensic-analysts/chelexr-100-extraction/chelexr-100-extraction-process
https://www.bio-rad.com/en-us/feature/Chelex-100-Resin-for-Viral-RNA-Preparation-for-COVID-19-Detection.html
https://www.tandfonline.com/doi/full/10.2144/000114018
https://nij.ojp.gov/nij-hosted-online-training-courses/dna-extraction-and-quantitation-forensic-analysts/chelexr-100-extraction/chelexr-100-extraction-process
https://www.tandfonline.com/doi/full/10.2144/000114018
https://nij.ojp.gov/nij-hosted-online-training-courses/dna-extraction-and-quantitation-forensic-analysts/chelexr-100-extraction/chelexr-100-extraction-process
https://www.researchgate.net/figure/Chelex-contamination-A-Chelex-carryover-into-the-PCR-reaction-inhibits-the_fig2_262845640
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[5] The absence of even primer-dimers is a strong indicator of severe inhibition, as the

polymerase is completely inactive.[4] To resolve this, ensure you carefully pipette the DNA-

containing supernatant without disturbing the pelleted resin after centrifugation.[6] A second

centrifugation step of the supernatant is highly recommended to pellet any remaining beads.[5]

Q3: I see a faint band or no band for my target amplicon, but my positive control worked. What

should I do?

A3: This issue can stem from several sources, including low DNA yield, degraded DNA, or the

presence of PCR inhibitors from the original sample (e.g., heme from blood, melanin from hair).

[1][7] A highly effective and simple first step is to dilute your DNA extract.[6][8] A 1:10 or 1:100

dilution with nuclease-free water can reduce the concentration of inhibitors to a level that the

polymerase can tolerate, while often leaving sufficient DNA template for amplification.[6] If

dilution doesn't work, you may need to re-evaluate your extraction protocol or the amount of

starting material.

Q4: Can I use the DNA extracted with Chelex® 100 for applications other than PCR, like

restriction digests?

A4: No, this is not recommended. The DNA obtained from a standard Chelex® 100 extraction is

single-stranded (denatured) due to the boiling step.[2] Restriction enzymes require double-

stranded DNA for recognition and cleavage. Therefore, this DNA is generally only suitable for

PCR-based applications.

Troubleshooting Guide
This guide addresses specific problems you might encounter with your PCR after performing a

Chelex® 100 extraction.

Problem 1: No PCR Product (No Bands on Gel)
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Possible Cause Recommended Solution

Chelex® Resin Carryover

The resin chelates Mg²⁺, inhibiting Taq

polymerase.[4][5] Solution: Centrifuge your

extract again (e.g., 12,000 x g for 3 minutes)

and carefully transfer the supernatant to a new

tube, avoiding the pellet.[5][6]

High Concentration of PCR Inhibitors

Co-extracted substances from the sample (e.g.,

heme, melanin, humic acids) can inhibit PCR.[1]

[7] Solution: Dilute the DNA template (1:10 or

1:100) in sterile, nuclease-free water to reduce

inhibitor concentration.[6][8]

Poor DNA Quality or Quantity

The starting material may have been

insufficient, or the DNA may have been

degraded. Solution: Re-extract using more

starting material.[9] Ensure proper storage of

the sample and the extract (-20°C) to prevent

degradation.[9]

Suboptimal PCR Conditions

Incorrect annealing temperature, insufficient

cycle number, or degraded reagents can cause

PCR failure.[10][11] Solution: Run a gradient

PCR to optimize the annealing temperature.[10]

Increase the number of cycles by 5.[11] Use a

positive control with a reliable template to verify

that the PCR mix and thermocycler program are

working correctly.[8]

Excessive Template DNA

Adding too much of the crude extract can

introduce a high concentration of inhibitors.[8]

[11] Solution: Dilute the template as described

above. Typically, 1-5 µL of the supernatant (or a

dilution) is sufficient for a standard PCR

reaction.

Problem 2: Weak Amplification (Faint Bands)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/figure/Chelex-contamination-A-Chelex-carryover-into-the-PCR-reaction-inhibits-the_fig2_262845640
https://pmc.ncbi.nlm.nih.gov/articles/PMC7334876/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7334876/
https://www.researchgate.net/post/Seeking_Advice_on_Improving_DNA_Purity_and_PCR_Efficiency_for_Beetle_Barcoding_Chelex_100_PCR_Barcoding
https://www.tandfonline.com/doi/full/10.2144/000114018
https://nij.ojp.gov/nij-hosted-online-training-courses/dna-extraction-and-quantitation-forensic-analysts/dna-analysis-considerations/inhibitors
https://www.researchgate.net/post/Seeking_Advice_on_Improving_DNA_Purity_and_PCR_Efficiency_for_Beetle_Barcoding_Chelex_100_PCR_Barcoding
https://www.researchgate.net/post/Why_is_nothing_showing_up_after_PCR
https://www.edvotek.com/dna-extraction-human-pcr-troubleshooting-guide
https://www.edvotek.com/dna-extraction-human-pcr-troubleshooting-guide
https://synapse.patsnap.com/article/why-did-my-pcr-fail-10-common-problems-and-fixes
https://www.bio-rad.com/en-us/applications-technologies/pcr-troubleshooting?ID=LUSO3HC4S
https://synapse.patsnap.com/article/why-did-my-pcr-fail-10-common-problems-and-fixes
https://www.bio-rad.com/en-us/applications-technologies/pcr-troubleshooting?ID=LUSO3HC4S
https://www.researchgate.net/post/Why_is_nothing_showing_up_after_PCR
https://www.researchgate.net/post/Why_is_nothing_showing_up_after_PCR
https://www.bio-rad.com/en-us/applications-technologies/pcr-troubleshooting?ID=LUSO3HC4S
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Possible Cause Recommended Solution

Low Concentration of DNA Template

The extraction may have yielded a low amount

of DNA. Solution: Increase the amount of

template added to the PCR reaction. If this fails,

re-extract DNA from a larger amount of starting

material.[9]

Sub-optimal Annealing Temperature

If the annealing temperature is too high, primer

binding efficiency is reduced.[10][11] Solution:

Lower the annealing temperature in 2°C

increments or perform a gradient PCR to find

the optimal temperature.

Insufficient PCR Cycles

The number of cycles may not be enough to

amplify the target to a detectable level. Solution:

Increase the number of PCR cycles in

increments of 3-5.[11]

Presence of Mild Inhibitors

Low levels of carryover inhibitors can reduce

PCR efficiency without completely stopping it.

Solution: A 1:10 dilution of the template is often

sufficient to overcome this issue.[6][8]

Problem 3: Non-Specific Amplification (Multiple Bands)
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Possible Cause Recommended Solution

Low Annealing Temperature

An annealing temperature that is too low allows

primers to bind to non-target sites.[10] Solution:

Increase the annealing temperature in 2°C

increments.

Poor Primer Design

Primers may have homology to other regions of

the genome. Solution: Verify primer specificity

using tools like NCBI BLAST. Design new

primers if necessary, avoiding regions of

secondary structure.[10]

Excessive Magnesium or Primer Concentration

High Mg²⁺ or primer concentrations can

promote non-specific binding and amplification.

[10] Solution: Titrate the MgCl₂ concentration

(e.g., from 1.5 mM to 2.5 mM). Reduce the

primer concentration in the reaction.

Experimental Protocols
Protocol 1: Standard Chelex® 100 DNA Extraction
This protocol is a general guideline for extracting DNA from sources like buccal swabs,

bloodstains, or tissue.

Materials:

5% (w/v) Chelex® 100 resin solution in sterile, nuclease-free water

Proteinase K (20 mg/mL solution) (Optional, but recommended for tissue)

Sterile 1.5 mL microcentrifuge tubes

Water bath or heat block set to 56°C and 100°C

Vortexer

Microcentrifuge
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Methodology:

Sample Preparation: Place your sample (e.g., a small piece of tissue, the tip of a buccal

swab, or a clipped bloodstain) into a 1.5 mL microcentrifuge tube.

Initial Wash (Optional): For samples like bloodstains, you can wash with sterile water to

remove some inhibitors like heme. Add 1 mL of water, vortex, centrifuge for 3 minutes at high

speed (e.g., 15,000 x g), and carefully discard the supernatant.

Lysis: Add 200 µL of 5% Chelex® 100 solution to the tube. Ensure the resin is evenly

suspended before pipetting.[1]

(Optional) Proteinase K Digestion: For tissue samples, add 3-5 µL of Proteinase K (20

mg/mL) to the tube. Incubate at 56°C for 1-2 hours (or overnight for difficult samples) with

occasional vortexing.

Boiling: Vortex the tube vigorously for 10 seconds. Place the tube in a 100°C heat block or

boiling water bath for 8-10 minutes.[6] This step is crucial for cell lysis and DNA denaturation.

Pellet Resin: Vortex the tube for 10 seconds. Centrifuge at maximum speed (e.g., 12,000 -

17,000 x g) for 3-5 minutes to pellet the Chelex® resin and cellular debris.[6]

Collect Supernatant: Carefully transfer 50-100 µL of the clear supernatant, which contains

the DNA, to a new sterile tube. CRITICAL: Do not disturb the pellet.[6] Pipetting any Chelex®

beads will inhibit your PCR.[4]

Second Spin (Recommended): Centrifuge the collected supernatant again for 3 minutes at

maximum speed to pellet any residual resin.[5] Transfer the supernatant to a final, clean

tube.

Storage: Use 1-5 µL of the supernatant for your PCR. Store the remaining DNA extract at

-20°C.
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Caption: Workflow for DNA extraction using the Chelex® 100 method.
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Caption: Decision tree for troubleshooting a failed PCR after Chelex® extraction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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